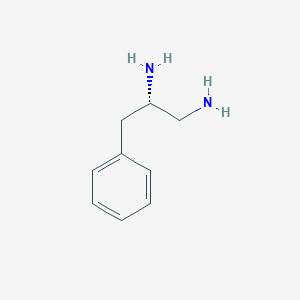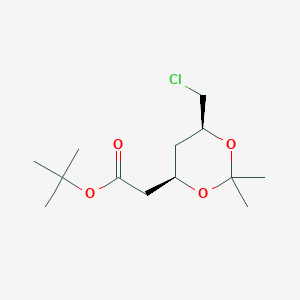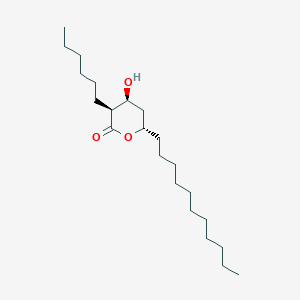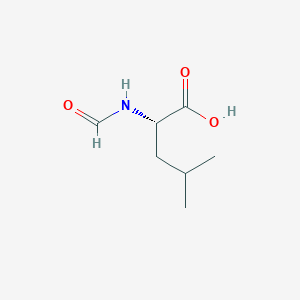
(2S)-3-苯基-1,2-丙二胺
描述
Synthesis Analysis
The synthesis of (2S)-3-Phenyl-1,2-propanediamine has been reported through various methods. A notable approach involves the highly regioselective and stereo-specific opening of chiral aziridines, allowing for the synthesis of optically pure diastereomers of 1-phenyl-1,2-propanediamines (Tytgat, Gelbcke, & Smith, 1990). Another method includes the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride followed by the reduction of the nitro group to synthesize 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives (Korotaev et al., 2005).
Molecular Structure Analysis
The molecular structure of (2S)-3-Phenyl-1,2-propanediamine and its derivatives has been characterized through various spectroscopic and X-ray crystallography techniques. Studies have focused on understanding the stereochemistry and conformation of the molecule in different environments. For example, the preparation and characterization of diastereoisomers of this compound with cobalt(III) ions have been reported, showing high stereoselectivity in the formation of these complexes (Tatehata & Natsume, 1984).
Chemical Reactions and Properties
(2S)-3-Phenyl-1,2-propanediamine undergoes various chemical reactions, showcasing its reactivity and potential for further chemical modifications. Its ability to form complexes with transition metals has been explored, revealing insights into its coordination chemistry and the stability of these complexes (Mondal et al., 1997). Additionally, the compound's role in novel three-component reactions catalyzed by dirhodium(II) acetate for the synthesis of 1,2-diamines has been documented (Wang et al., 2003).
科学研究应用
合成方法
- 通过对手性环氧丙胺高度选择性和立体特异性开环的新型合成方法,已开发出合成(1R,2S)-和(1S,2S)-1-苯基-1,2-丙二胺的方法,从而实现了光学纯的对映体的合成(Tytgat, Gelbcke, & Smith, 1990)。
化学复合物形成
- 研究表明,(2S)-3-苯基-1,2-丙二胺在形成各种化学复合物方面具有实用性。例如,它已被用于创建复合物,如trans-[Co(CN)2(1,3-二胺)2]+,其中1,3-二胺包括(S)-1-苯基-1,3-丙二胺(Kashiwabara, Kojima, & Fujita, 1979)。
药物和生物医学应用
- 在生物医学研究中,(2S)-3-苯基-1,2-丙二胺衍生物已被探索其潜在的抗菌和抗癌特性。这在研究中得到了体现,如功能化氨基化合物如1,3-丙二胺被用于聚(3-羟基丁酸酯)的生物医学应用中,显示出有希望的抗菌和抗癌效果(Abdelwahab et al., 2019)。
配位化学
- 该化合物在配位化学中发挥了重要作用,特别是在钴(III)配合物的对映异构体的制备和表征中(Tatehata & Natsume, 1984)。
属性
IUPAC Name |
(2S)-3-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507321 | |
| Record name | (2S)-3-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Phenylpropane-1,2-diamine | |
CAS RN |
85612-60-8 | |
| Record name | (2S)-3-Phenyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85612-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)



![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)





